molecular formula C15H15N5O2S B2816316 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(methylthio)benzamide CAS No. 2034371-90-7

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(methylthio)benzamide

Cat. No.: B2816316
CAS No.: 2034371-90-7
M. Wt: 329.38
InChI Key: NUPPYQORYAEOIC-UHFFFAOYSA-N
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Description

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(methylthio)benzamide is a synthetic small molecule based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery . This compound features a 6-methoxy group and a benzamide substituent linked via a methylene bridge, a structural motif seen in other biologically active molecules . Compounds within this chemical class have been investigated for their potential to interact with various biological targets. For instance, structurally related triazolopyridazine derivatives have been identified and studied for their role as modulators of neuronal receptors, suggesting research applications in neuroscience . Furthermore, the indole and benzamide pharmacophores, which are structurally related to parts of this molecule, are known to exhibit a broad spectrum of biological activities, including antiviral and anti-inflammatory properties, highlighting the potential of this chemical space for probing diverse biological pathways . This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-22-14-7-6-12-17-18-13(20(12)19-14)9-16-15(21)10-4-3-5-11(8-10)23-2/h3-8H,9H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPPYQORYAEOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3=CC(=CC=C3)SC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(methylthio)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridazine ring.

    Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction, often using reagents such as methyl iodide in the presence of a base.

    Attachment of the Benzamide Moiety: The benzamide moiety is attached through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Addition of the Methylthio Group: The methylthio group is introduced via a thiolation reaction, using reagents such as methylthiol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(methylthio)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in disease progression.

Comparison with Similar Compounds

Key Data Table

Compound Name Triazolopyridazine Substituent Benzamide Substituent Biological Activity/Notes Reference
N-((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(methylthio)benzamide (Target) 6-Methoxy 3-(Methylthio) N/A (Theoretical solubility/lipophilicity) -
N-((6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide 6-Chloro H Cytotoxic to HepA cells
N-{[6-(4-Fluorophenyl)...}benzamide 6-(4-Fluorophenyl) 3-(Trifluoromethoxy) Available: 34 mg (preclinical)
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide 6-Methyl H Moderate antimicrobial activity
4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)butanamide 6-Methoxy Butanamide-thiazole Potential kinase inhibition

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